molecular formula C11H13F2NO B1485525 1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol CAS No. 2198468-56-1

1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1485525
CAS RN: 2198468-56-1
M. Wt: 213.22 g/mol
InChI Key: LZABEKLZTPYOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol, also known as 2,4-Difluorophenyl-N-methylcyclobutanol, is a synthetic compound that has been used as a building block in the synthesis of many different compounds. It is a colorless liquid with a boiling point of 167-168°C and a melting point of -55°C. It is soluble in water and other polar solvents, and is relatively stable in air.

Scientific Research Applications

Stereodivergent Syntheses and Chemical Properties

  • Stereodivergent Syntheses of Bis(cyclobutane) β-dipeptides : Research describes the efficient synthesis of β-amino acid derivatives starting from cyclobutane carboxylic acid, leading to the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).
  • Synthesis of 2-methyl- and 2-methylenecyclobutane Amino Acids : Demonstrates the creation of cyclobutane amino acids, indicating the versatility of cyclobutane cores in synthesizing amino acid derivatives (Avenoza et al., 2005).

Cyclobutane's Role in Chemical Synthesis

  • Cyclobutane as a Structural Unit : Discusses the cyclobutane group's properties, synthesis, and reactions, highlighting its stability and reactivity compared to cyclopropane and providing a foundation for its utilization in complex molecule synthesis (Uff, 1964).

Applications in Catalysis and Biological Activity

  • CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes : Investigates the synthesis of polysubstituted aminocyclobutanes, showcasing cyclobutane derivatives' significance in creating biologically active compounds through diastereo- and enantioselective processes (Feng et al., 2019).

properties

IUPAC Name

1-[(2,4-difluoroanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-8-2-3-10(9(13)6-8)14-7-11(15)4-1-5-11/h2-3,6,14-15H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZABEKLZTPYOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 3
Reactant of Route 3
1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 4
Reactant of Route 4
1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 5
Reactant of Route 5
1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 6
Reactant of Route 6
1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.